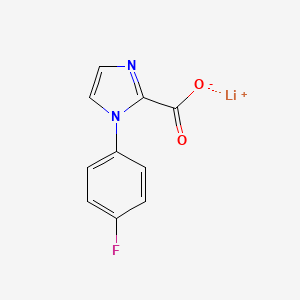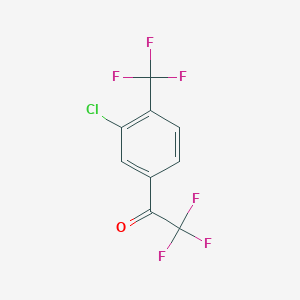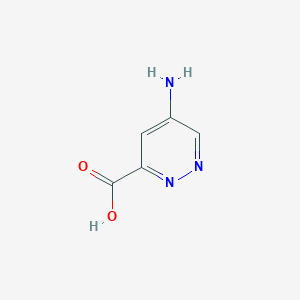
5-Aminopyridazine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminopyridazine-3-carboxylicacid is a heterocyclic compound that contains a pyridazine ring with an amino group at the 5-position and a carboxylic acid group at the 3-position. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridazine-3-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazine derivatives with dicarboxylic acid esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminopyridazine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridazine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
5-Aminopyridazine-3-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 5-Aminopyridazine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-3-carboxylic acid. These compounds share the pyridazine ring structure but differ in the functional groups attached to the ring .
Uniqueness
5-Aminopyridazine-3-carboxylicacid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridazine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in drug discovery and development .
Propriétés
Formule moléculaire |
C5H5N3O2 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
5-aminopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H2,6,8)(H,9,10) |
Clé InChI |
DYRPIRHVAKPPQR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


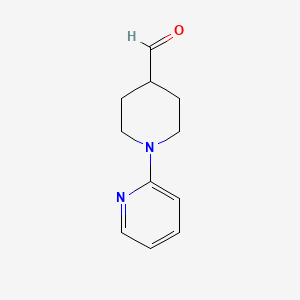
![2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13494512.png)

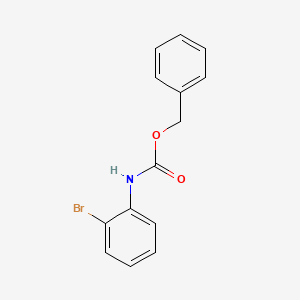
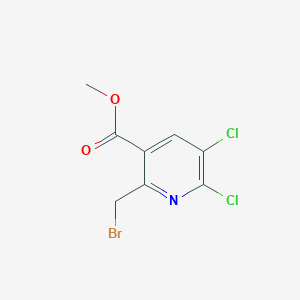
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
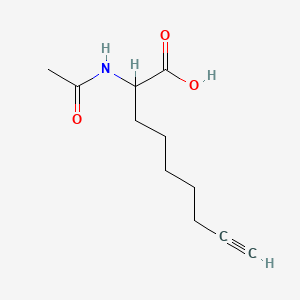
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
